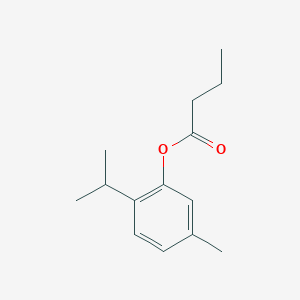

5-Methyl-2-(propan-2-yl)phenyl butanoate

Description

5-Methyl-2-(propan-2-yl)phenyl butanoate is an aromatic ester characterized by a para-substituted phenol core with a methyl group at the 5-position and an isopropyl group (propan-2-yl) at the 2-position. This compound has been isolated from natural sources, such as herbal extracts (e.g.,柴胡-白芍药对), indicating its occurrence in plant-derived systems . Its structural features, including steric hindrance from the isopropyl group, may influence reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

5451-70-7 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) butanoate |

InChI |

InChI=1S/C14H20O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h7-10H,5-6H2,1-4H3 |

InChI Key |

WRIVMPQKUQTSFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)phenyl butanoate typically involves the esterification of thymol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(propan-2-yl)phenyl butanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)phenyl butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield thymol and butyric acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Thymol and butyric acid.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)phenyl butanoate has several applications in scientific research:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)phenyl butanoate involves its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability . This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Ester Chain Length

- 5-Methyl-2-(propan-2-yl)phenyl Propanoate (CAS 5451-69-4): Structure: Shorter ester chain (propanoate: -O-CO-CH₂-CH₃). Properties: Reduced lipophilicity compared to the butanoate derivative, leading to lower logP values and higher aqueous solubility. Applications: Likely used in similar contexts but with altered pharmacokinetic profiles due to differences in membrane permeability .

- 5-Methyl-2-(propan-2-yl)phenyl Acetate: Structure: Acetate ester (-O-CO-CH₃). Properties: Even lower molecular weight and higher volatility, making it more suitable for volatile fragrance formulations. Synthetic Notes: Acetates are typically easier to synthesize due to the smaller acyl chloride reagent (e.g., acetyl chloride) .

Substituent Modifications on the Aromatic Ring

- 5-Methyl-2-(prop-1-en-2-yl)phenyl Butanoate: Structure: Replaces the isopropyl group with a propenyl substituent (allyl group). Applications: The unsaturated group may facilitate polymerization or participation in Diels-Alder reactions for material science applications .

- 5-Chloro-2-(propan-2-yl)phenyl Butanoate (Hypothetical): Structure: Chlorine substituent instead of methyl at the 5-position. Could exhibit stronger antimicrobial activity .

Cyclohexyl vs. Aromatic Core Derivatives

- 5-Methyl-2-(1-methylethyl)cyclohexyl-3-oxo Butanoate (CAS 1144-50-9): Structure: Cyclohexyl ring with a ketone group at the 3-position. Properties: Reduced aromaticity alters electronic properties; the ketone introduces hydrogen-bonding capability. Applications: Potential use in chiral synthesis or as a ketone-containing intermediate in pharmaceuticals .

Physicochemical and Spectral Properties

Key Data for Comparison

| Property | 5-Methyl-2-(propan-2-yl)phenyl Butanoate | 5-Methyl-2-(propan-2-yl)phenyl Propanoate | Cyclohexyl Derivative (CAS 1144-50-9) |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₀O₂ | C₁₃H₁₈O₂ | C₁₄H₂₂O₃ |

| Molecular Weight | 228.31 g/mol | 214.28 g/mol | 238.33 g/mol |

| Boiling Point | Estimated 280–300°C* | Estimated 260–280°C* | 320–340°C (with decomposition)* |

| LogP (Predicted) | ~4.2 | ~3.8 | ~3.5 (due to ketone polarity) |

| IR Signature | 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=C) | 1730 cm⁻¹ (ester C=O), 1605 cm⁻¹ (C=C) | 1715 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.